
6-Hydroxy Debrisoquin
Descripción general
Descripción
6-Hydroxy Debrisoquin is an organic compound with the molecular formula C10H13N3O. It is a derivative of Debrisoquine, which is an antihypertensive drug frequently used for phenotyping the cytochrome P450 2D6 enzyme, a drug-metabolizing enzyme . This compound is a white to off-white crystalline powder that is soluble in ethanol and chloroform .
Métodos De Preparación
The preparation of 6-Hydroxy Debrisoquin involves multiple synthetic steps. One common method includes the hydroxylation of Debrisoquine. This process typically involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are more complex and involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
6-Hydroxy Debrisoquin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Pharmacogenetic Testing
One of the primary applications of 6-Hydroxy Debrisoquin is in pharmacogenetic testing. The metabolic ratio (MR) of debrisoquin to its metabolites, particularly 4-hydroxydebrisoquin and 6-hydroxydebrisoquin, is utilized to classify individuals into different metabolic phenotypes:
- Extensive Metabolizers (EMs) : Individuals with normal CYP2D6 activity.
- Poor Metabolizers (PMs) : Individuals with significantly reduced or absent CYP2D6 activity.
- Ultrarapid Metabolizers (UMs) : Individuals with multiple copies of the CYP2D6 gene leading to increased metabolism.
The determination of these phenotypes is vital for personalized medicine, allowing for tailored drug therapy based on an individual's metabolic capacity. Studies have shown that the MR can effectively differentiate between these phenotypes, which is essential for optimizing medication dosages and minimizing adverse effects .
Clinical Implications
The clinical implications of measuring this compound extend beyond hypertension treatment. It has been used as a probe drug to assess the functional status of CYP2D6 in various populations. For instance:
- A study conducted on Nigerian volunteers demonstrated polymorphisms in debrisoquin metabolism, highlighting the importance of genetic factors in drug response .
- In Caucasian populations, significant variations in debrisoquin and its metabolites were observed based on the number of functional CYP2D6 alleles, affecting pharmacokinetics and therapeutic outcomes .
These findings underscore the necessity for healthcare providers to consider genetic testing for CYP2D6 when prescribing medications metabolized by this enzyme.
Research Methodologies
Various methodologies have been developed to study this compound and its relationship with CYP2D6 activity:
- High-Performance Liquid Chromatography (HPLC) : This technique has been employed to accurately measure debrisoquin and its metabolites in biological samples. HPLC allows for rapid analysis and has shown significant correlation with metabolic capacity across different genotypes .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify novel metabolites like 3,4-dehydrodebrisoquine, GC-MS provides insights into the metabolic pathways involving debrisoquin and its derivatives .
Case Studies
Several case studies highlight the application of this compound in understanding drug metabolism:
- Phenotype Analysis : A study involving a diverse cohort analyzed the relationship between CYP2D6 genotype and phenotype using debrisoquin as a probe. Results indicated that individuals with multiple active alleles exhibited higher levels of 4-hydroxydebrisoquin compared to PMs .
- Population Studies : Research on Zimbabwean populations revealed reduced enzyme activity associated with specific alleles of CYP2D6, emphasizing the need for localized pharmacogenetic testing to guide treatment strategies .
Mecanismo De Acción
6-Hydroxy Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Comparación Con Compuestos Similares
6-Hydroxy Debrisoquin is similar to other derivatives of Debrisoquine, such as:
Guanoxan: Another antihypertensive drug with a similar mechanism of action.
Guanadrel: A drug used to treat high blood pressure, also acting on the sympathetic nervous system.
Guanisoquin: The 7-bromo analog of Debrisoquine.
What sets this compound apart is its specific use in phenotyping the cytochrome P450 2D6 enzyme, making it a valuable tool in pharmacogenetic research.
Actividad Biológica
6-Hydroxy Debrisoquin is an important metabolite of debrisoquine, primarily studied for its role in pharmacogenetics and drug metabolism. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological implications, and genetic variability among individuals.
This compound is produced through the metabolism of debrisoquine, a drug used primarily as an antihypertensive agent. The metabolic pathway is predominantly mediated by the cytochrome P450 enzyme CYP2D6, which exhibits significant genetic polymorphism. This polymorphism leads to variations in the metabolic ratio (MR) of debrisoquine to its hydroxylated metabolites, including 4-hydroxydebrisoquine and 6-hydroxydebrisoquin.
Metabolic Pathway Overview
Compound | Role in Metabolism |
---|---|
Debrisoquine | Parent compound |
4-Hydroxydebrisoquin | Major active metabolite |
6-Hydroxydebrisoquin | Minor metabolite, less pharmacologically active |
3-Hydroxydebrisoquin | Another minor metabolite |
3,4-Dehydrodebrisoquin | Novel metabolite identified in studies |
The conversion of debrisoquine to its hydroxylated forms occurs mainly in the liver, where CYP2D6 catalyzes the oxidation reactions. The presence of other enzymes, such as CYP1A1, may also contribute to the metabolism of debrisoquine and its derivatives .
Biological Activity and Pharmacogenetics
The biological activity of this compound is closely linked to its role in pharmacogenetic studies. Individuals exhibit varying capacities to metabolize drugs due to genetic differences in the CYP2D6 gene. This variability can significantly impact drug efficacy and safety.
Pharmacokinetic Variability
- Extensive Metabolizers (EMs) : Individuals with normal CYP2D6 function who efficiently convert debrisoquine to its metabolites.
- Poor Metabolizers (PMs) : Individuals with reduced or absent CYP2D6 activity, leading to higher plasma concentrations of debrisoquine and potentially increased side effects.
A study reported that PMs excreted significantly lower amounts of hydroxylated metabolites compared to EMs, highlighting the clinical relevance of genetic testing for CYP2D6 variants .
Clinical Implications
The differential metabolism of this compound has implications for drug interactions and therapeutic outcomes. For instance, patients who are PMs may experience enhanced effects from drugs that are substrates of CYP2D6 due to reduced clearance rates.
Case Studies
- Case Study on Drug Interaction : A patient who was identified as a PM exhibited exaggerated hypotensive responses when treated with debrisoquine. This case underscores the importance of genetic screening prior to prescribing medications that are metabolized by CYP2D6.
- Study on Herb-Drug Interactions : Research indicated that co-administration of herbal supplements with debrisoquine could further complicate metabolic pathways, necessitating careful monitoring and potential dose adjustments .
Research Findings
Recent studies have further elucidated the metabolic pathways involving this compound:
- A study involving healthy volunteers demonstrated that urinary excretion rates of debrisoquine metabolites varied widely among individuals, correlating with their genetic profiles .
- Another investigation highlighted the formation of novel metabolites from both debrisoquine and its hydroxylated forms, suggesting complex metabolic interactions that warrant further exploration .
Propiedades
IUPAC Name |
6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-5-9(14)2-1-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCJGVPMCXDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724086 | |
Record name | 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61911-79-3 | |
Record name | 6-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.